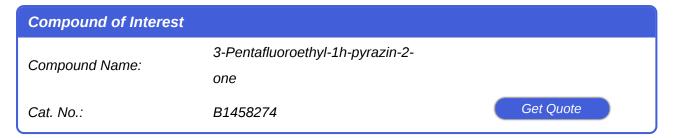


Novel Pyrazinone Derivatives: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1] The pyrazinone scaffold is considered a "privileged structure," as it can interact with a variety of biological targets, making it a valuable starting point for the design of novel therapeutic agents.[2][3] These compounds have shown promise in various therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[4][5] [6] This in-depth technical guide provides a comprehensive overview of recent advancements in the field of novel pyrazinone derivatives, with a focus on their synthesis, biological evaluation, and structure-activity relationships (SAR).

Pyrazinone Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory conditions.[7] Pyrazinone-based compounds have emerged as potent inhibitors of several important kinases.

p38α MAP Kinase Inhibitors







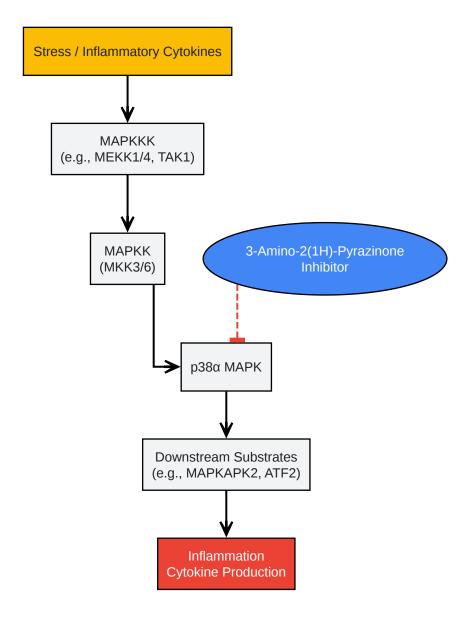
The p38α mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory signaling, making it an attractive target for the treatment of inflammatory diseases like chronic obstructive pulmonary disease (COPD).[4][8] A series of 3-amino-2(1H)-pyrazinones has been developed as selective p38α inhibitors.[4][8]

Quantitative Data:

Compound	p38α IC50 (nM)	Reference
25	Potent (20,000-fold increase from lead)	[4]

Signaling Pathway:





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Caption: p38 α MAPK signaling pathway and the point of inhibition by 3-amino-2(1H)-pyrazinone derivatives.

mTOR Kinase Inhibitors

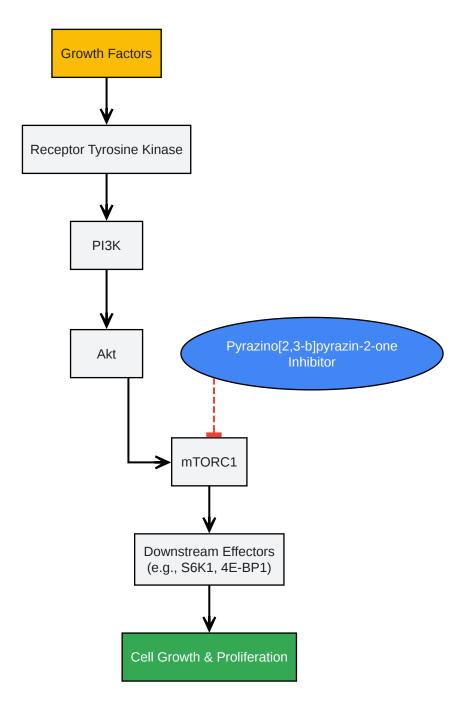
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[9] Dysregulation of the mTOR pathway is a hallmark of many cancers. Pyrazino[2,3-b]pyrazine-2-one derivatives have been identified as potent mTOR kinase inhibitors.[7][10]

Quantitative Data:



Compound Class	Target	Potency	Reference
Pyrazino[2,3- b]pyrazine-2-ones	mTOR	IC50 < 10 nM	[7]

Signaling Pathway:



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Caption: Simplified mTOR signaling pathway illustrating inhibition by pyrazino[2,3-b]pyrazin-2-one derivatives.

Janus Kinase (JAK) Inhibitors

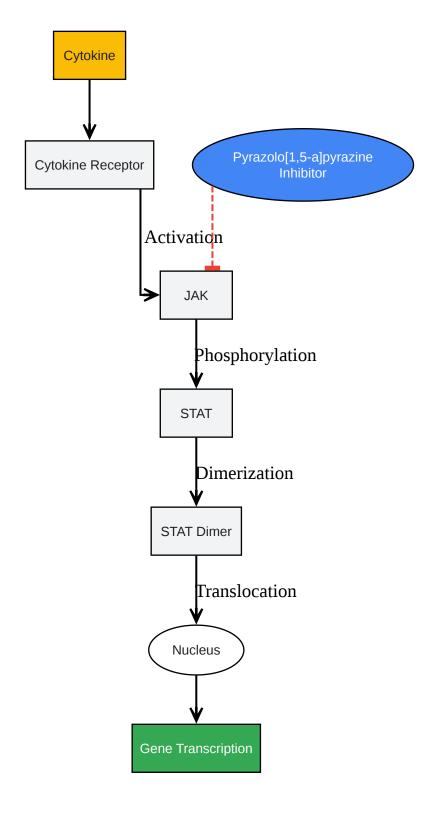
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, and its aberrant activation is implicated in inflammatory diseases and cancers. [11][12] Pyrazolo[1,5-a]pyrazine derivatives have been developed as inhibitors of the JAK family of kinases.[7]

Quantitative Data:

Compound	JAK1 IC50 (nM)	JAK2 IC50 (nM)	TYK2 IC50 (nM)	JAK3 IC50 (nM)	Reference
34	3	8.5	7.7	629.6	[7]

Signaling Pathway:





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Caption: Overview of the JAK-STAT signaling pathway with inhibition by pyrazolo[1,5-a]pyrazine derivatives.



Pyrazinone Derivatives in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by the progressive loss of neuronal function.[5] Novel pyrazolinone derivatives are being explored as multi-target ligands for the treatment of AD.[5]

Multifunctional Ligands for Alzheimer's Disease

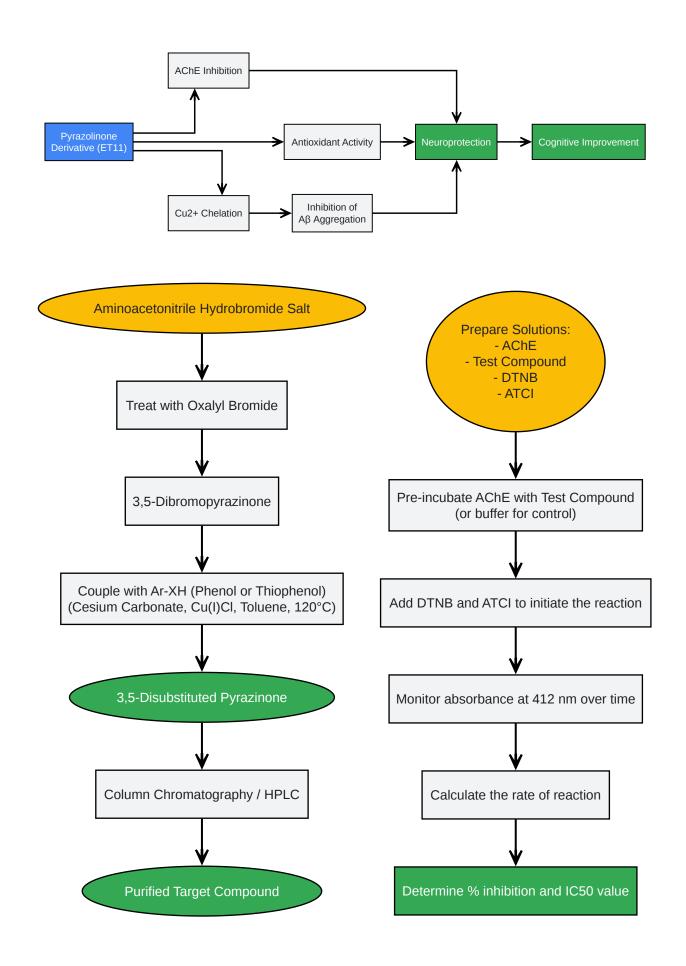
A series of pyrazolinone-based compounds have been designed to simultaneously inhibit acetylcholinesterase (AChE) and exhibit antioxidant properties. [5] Some of these compounds also demonstrate the ability to chelate metal ions and inhibit the aggregation of amyloid- β (A β) plaques, which are key pathological hallmarks of AD. [5]

Quantitative Data:

Compound	Human AChE IC50 (nM)	Reference
ET11	6.34	[5]
ET21	1.81	[5]

Logical Relationship Diagram:







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